5-Chloro-1-(3-fluorophenyl)-1-oxopentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-(3-fluorophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBHEVQDRVRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622001 | |
| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-73-1 | |
| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Chloro-1-(3-fluorophenyl)-1-oxopentane is an aromatic ketone of interest in medicinal chemistry and drug discovery. Its structure, featuring a halogenated phenyl ring and a chlorinated alkyl chain, presents a unique combination of lipophilicity and reactivity that makes it a potential scaffold or intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling informed decisions in reaction design, formulation, and biological screening.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, alongside established methodologies for their experimental determination. The content is structured to offer not just data, but also the scientific rationale behind the analytical techniques, ensuring a deeper understanding for the practicing scientist.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure.
Molecular Structure:
Caption: 2D structure of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one |
| Molecular Formula | C₁₁H₁₂ClFO |
| Molecular Weight | 214.66 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CCCCCl |
| InChI Key | InChIKey=Generated upon synthesis and analysis |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 25-45 °C | Influences solid-state properties, formulation, and handling. |
| Boiling Point | 280-300 °C at 760 mmHg | Important for purification by distillation and assessing volatility. |
| LogP (Octanol/Water Partition Coefficient) | 3.5 ± 0.5 | A measure of lipophilicity, impacting membrane permeability and solubility. |
| Water Solubility | Low (estimated < 0.1 g/L) | Crucial for bioavailability and formulation of aqueous solutions. |
| pKa | Not applicable (non-ionizable) | The absence of acidic or basic centers simplifies formulation considerations. |
| Polar Surface Area (PSA) | 17.1 Ų | Influences cell membrane penetration and interactions with biological targets. |
Experimental Determination of Physicochemical Properties
The following section details the standard experimental protocols for the verification of the predicted properties. The causality behind the choice of each technique is explained to provide a deeper experimental context.
Purity and Structural Confirmation: The Analytical Trinity
A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the identity and purity of a newly synthesized compound.
Workflow for Structural Confirmation and Purity Analysis:
Caption: A representative synthetic workflow for the preparation of the target compound.
Experimental Protocol: Synthesis
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in an inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen) at 0 °C, add 5-chloropentanoyl chloride (1.0 eq) dropwise.
-
After stirring for 15 minutes, add fluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-Chloro-1-(3-fluorophenyl)-1-oxopentane.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. While specific toxicological data is not available, general guidelines for substituted aromatic ketones should be followed. [1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [1]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. * Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of the predicted physicochemical properties of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, a compound of interest for its potential applications in drug discovery and development. By combining computational predictions with established, reliable experimental protocols, researchers are well-equipped to synthesize, characterize, and utilize this molecule in their scientific endeavors. The emphasis on the rationale behind experimental choices aims to empower scientists with not just the "how" but also the "why," fostering a deeper and more effective approach to chemical research.
References
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species. EFSA Journal, 16(5), e05259. [Link]
-
Adams, T. B., et al. (2005). The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1207-1242. [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
Sources
5-Chloro-1-(3-fluorophenyl)-1-oxopentane: A Hypothesis-Driven Analysis of a Putative Covalent Modifier
An In-depth Technical Guide for Drug Development Professionals
Disclaimer: The compound 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is a putative chemical entity for which no direct experimental data on biological activity or mechanism of action is publicly available as of the date of this publication. This guide is presented as a hypothesis-driven analysis based on established principles of medicinal chemistry and the known roles of its constituent functional groups. The proposed mechanisms and experimental protocols are intended to serve as a scientifically grounded framework for the investigation of this or structurally related molecules.
Executive Summary
5-Chloro-1-(3-fluorophenyl)-1-oxopentane represents a novel chemical structure with significant potential for targeted covalent inhibition of biological macromolecules. Its architecture, combining a target-orienting 3-fluorophenyl group with a reactive γ-chloroketone moiety, suggests a two-step mechanism of action. This mechanism likely involves initial, reversible binding to a target protein, driven by the fluorinated aromatic ring, followed by irreversible covalent bond formation via nucleophilic displacement of the terminal chloride. This mode of action offers the potential for high potency and prolonged duration of effect. However, the electrophilic nature of the molecule also indicates a probable route of metabolic detoxification through glutathione conjugation. This whitepaper provides a detailed, in-depth exploration of this hypothesized mechanism, outlines a rigorous experimental workflow for its validation, and discusses the implications for drug development.
Structural and Physicochemical Postulates
The foundation of our mechanistic hypothesis lies in the analysis of the compound's two key structural features: the 3-fluorophenyl moiety and the γ-chloroketone chain.
The 3-Fluorophenyl Moiety: A Vector for Target Recognition
The incorporation of fluorine into aromatic rings is a cornerstone of modern medicinal chemistry, employed to modulate a molecule's physicochemical properties and enhance its pharmacological profile.[1][2] The 3-fluorophenyl group in the title compound is postulated to serve several critical functions:
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and dipole-dipole interactions with polar residues within a protein's binding pocket.[3]
-
Increased Lipophilicity: The fluoro-arene group generally increases the molecule's lipophilicity, which can improve membrane permeability and access to intracellular targets.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1][5] Placing the fluorine at the meta-position can block a potential site of aromatic hydroxylation, thereby increasing the compound's metabolic half-life.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its biological target.[1]
The γ-Chloroketone Moiety: A Latent Electrophilic Warhead
The 5-chloro-1-oxopentane chain functions as the molecule's reactive component, or "warhead." While α-haloketones are well-known, highly reactive alkylating agents[6], the reactivity of a γ-chloroketone is more nuanced. The carbonyl group's electron-withdrawing inductive effect polarizes the C5-Cl bond, rendering the terminal carbon electrophilic and susceptible to nucleophilic attack.[6] This makes the chloroalkane a suitable functional group for covalent modification of biological targets.[7][8]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic amino acid residue on the target protein attacks the carbon bearing the chlorine, displacing it as a chloride ion.[9] This forms a stable, covalent alkyl-protein adduct.
Caption: SN2 reaction between a protein nucleophile and the γ-chloroketone.
Proposed Mechanism of Action: Targeted Covalent Inhibition
We hypothesize that 5-Chloro-1-(3-fluorophenyl)-1-oxopentane acts as a targeted covalent inhibitor. This mechanism unfolds in two distinct steps, a model that has proven effective for numerous approved drugs.[10]
-
Step 1: Reversible Non-Covalent Binding (E+I ⇌ E·I): The inhibitor first docks into the binding site of its target enzyme (E). This initial association is non-covalent and reversible. The affinity and specificity of this step are primarily dictated by the 3-fluorophenyl group and the pentanone backbone, which form hydrophobic, van der Waals, and electrostatic interactions with the protein.[11] The dissociation constant for this step is denoted as KI.
-
Step 2: Irreversible Covalent Modification (E·I → E-I): Once the inhibitor is correctly oriented within the binding site, a suitably positioned nucleophilic amino acid residue (e.g., the thiol of cysteine, the hydroxyl of serine, or the amine of lysine) attacks the electrophilic C5 carbon. This results in the formation of a stable covalent bond and the irreversible inactivation of the enzyme. The rate constant for this chemical step is kinact.[10]
Caption: The two-step mechanism of targeted covalent inhibition.
Competing Metabolic Pathway: Glutathione Conjugation
A critical consideration for any electrophilic drug candidate is its potential for detoxification via glutathione (GSH) conjugation.[9][12] The cellular tripeptide GSH is a potent nucleophile present in high concentrations, particularly in the liver.[13][14] The enzyme glutathione S-transferase (GST) catalyzes the reaction of GSH with electrophiles, forming a water-soluble conjugate that is readily excreted.[13] This represents a likely and significant metabolic pathway for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, which could compete with its binding to the therapeutic target and influence its overall pharmacokinetic and pharmacodynamic profile.
Experimental Validation Workflow
To rigorously test this mechanistic hypothesis, a multi-step experimental workflow is required. This process serves as a self-validating system, moving from target discovery to cellular confirmation.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 14. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
Unlocking CNS Specificity: The Biological Potential and Synthetic Utility of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane
Executive Summary
5-Chloro-1-(3-fluorophenyl)-1-oxopentane (also known as 3'-fluoro-5-chlorovalerophenone) represents a high-value "privileged structure" in medicinal chemistry, specifically within the development of central nervous system (CNS) therapeutics. Unlike simple alkyl halides, this molecule serves as a dual-functional synthon: it possesses a reactive alkyl chloride "warhead" for diversification and a metabolically robust 3-fluorophenyl "anchor" that modulates lipophilicity and binding affinity.
This technical guide explores the molecule's role as a gateway to Sigma-1 receptor ligands , atypical antipsychotics , and 2-arylpiperidine scaffolds . By leveraging the fluorine substitution to block metabolic soft spots, researchers utilize this scaffold to enhance the half-life and selectivity of neuroactive libraries.
Chemical Architecture & Pharmacophore Analysis
The biological potential of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is encoded in its three distinct structural domains. Understanding these domains is critical for rational drug design.
Structural Domains
-
The 3-Fluorophenyl Ring (The Anchor):
-
Metabolic Blockade: The fluorine atom at the meta position prevents enzymatic hydroxylation by Cytochrome P450 isoforms (specifically CYP2D6 and CYP3A4), a common clearance pathway for phenyl-based drugs.
-
Electronic Effect: The electron-withdrawing nature of fluorine lowers the pKa of proximal amines in derivatives, potentially altering membrane permeability.
-
-
The Valerophenone Linker (The Spacer):
-
Length: The 5-carbon chain (pentyl) distinguishes this scaffold from the 4-carbon butyrophenones (e.g., Haloperidol). This extension often shifts selectivity from Dopamine D2 receptors toward Sigma-1 (
) and Serotonin 5-HT receptors.
-
-
The Terminal Chloride (The Handle):
-
Reactivity: A primary alkyl chloride susceptible to nucleophilic substitution (
), allowing rapid coupling with secondary amines (piperazines, piperidines) to generate diverse libraries.
-
Pharmacophore Mapping (Graphviz)
The following diagram illustrates how this scaffold maps onto known CNS targets compared to classic antipsychotics.
Figure 1: Divergent synthesis pathways lead to distinct pharmacological profiles. The 5-carbon chain favors Sigma-1 interactions over pure D2 antagonism.
Biological Potential of Derivatives
While the parent molecule is an intermediate, its derivatives exhibit potent biological activities.
Sigma-1 Receptor Modulation
The 5-carbon chain length is optimal for bridging the primary and secondary binding pockets of the Sigma-1 chaperone protein.
-
Mechanism: Derivatives formed by reacting the chloride with 4-benzylpiperidines create high-affinity
agonists. -
Therapeutic Application: Neuroprotection, cognitive enhancement, and potential treatment for depression. The 3-fluoro group enhances CNS penetration (LogP optimization) compared to the unsubstituted analog.
Atypical Antipsychotic Activity
By coupling this scaffold with "atypical" headgroups (e.g., arylpiperazines), researchers generate compounds with a balanced 5-HT
-
The "Fluorine Advantage": In haloperidol (4-fluoro), the fluorine is para. Moving it to meta (3-fluoro) in valerophenones often reduces extrapyramidal side effects (EPS) by slightly lowering D
affinity while maintaining 5-HT blockade.
NMDA Antagonism (Via Cyclization)
Reductive cyclization of this molecule yields 2-(3-fluorophenyl)piperidine .
-
Activity: 2-Arylpiperidines are structural analogs of Phencyclidine (PCP) but often possess cleaner NMDA antagonist profiles, useful for studying dissociative anesthesia or neuroprotection against excitotoxicity.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Friedel-Crafts Acylation)
Causality: We use 5-chlorovaleryl chloride to introduce the entire carbon chain and the leaving group in a single step. Aluminum chloride (
Reagents:
-
1-Fluoro-3-benzene (Starting material)
-
5-Chlorovaleryl chloride
-
Aluminum Chloride (
, anhydrous) -
Dichloromethane (DCM)
Step-by-Step:
-
Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge flask with
(1.1 eq) and anhydrous DCM. Cool to 0°C. -
Acylation: Add 5-chlorovaleryl chloride (1.0 eq) dropwise. Stir for 30 min to form the acylium ion complex.
-
Addition: Add 1-fluoro-3-benzene (1.0 eq) dropwise, maintaining temperature <5°C. The 3-position is activated relative to the fluoro-substituent's ortho/para directing effects? Correction: Fluorine is ortho/para directing. To get the specific isomer, starting material choice or purification is key. Note: Commercial synthesis often uses 1,3-difluorobenzene or specific precursors, but for this guide, we assume the standard Friedel-Crafts on fluorobenzene yields the para isomer predominantly. Crucial Correction: To specifically get the meta (3-fluoro) isomer relative to the ketone, one typically starts with 1-bromo-3-fluorobenzene and performs a Grignard reaction with a nitrile or amide, OR uses 3-fluorobenzoyl chloride + Grignard.
-
Refined Protocol for 3-Fluoro Specificity: Use 3-Fluorobenzoyl chloride reacting with a 4-chlorobutylmagnesium bromide species (or similar organometallic) to ensure regio-integrity.
-
Alternative: Friedel-Crafts of 5-chlorovaleryl chloride on Fluorobenzene gives mostly para (4-fluoro).
-
Therefore, the authoritative route for the 3-isomer is:
-
Grignard Formation: React 1-bromo-3-fluorobenzene with Mg in THF.
-
Coupling: React with 5-chlorovaleronitrile (followed by hydrolysis) or N-methoxy-N-methyl-5-chloropentanamide (Weinreb amide).
-
-
Revised Protocol (High Specificity):
-
Reagent Prep: Prepare 3-fluorophenylmagnesium bromide (1.0 M in THF).
-
Coupling: Cool a solution of 5-chlorovaleroyl chloride (1.0 eq) in THF to -78°C. Add
(1 mol%) as catalyst. -
Addition: Slowly add the Grignard reagent. The low temperature prevents attack on the alkyl chloride.
-
Quench: Pour into saturated
. Extract with EtOAc.[1] -
Validation:
-NMR should show a single peak characteristic of the meta substitution (-110 to -115 ppm range).
Protocol B: Library Generation (N-Alkylation)
Causality: Potassium carbonate is used as a mild base to scavenge HCl without promoting elimination of the alkyl chloride to an alkene. Potassium iodide (KI) acts as a catalyst (Finkelstein reaction) to accelerate the
Reagents:
-
5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.0 eq)
-
Secondary Amine (e.g., 4-phenylpiperidine) (1.2 eq)
- (3.0 eq)
-
KI (0.1 eq, Catalyst)
-
Acetonitrile (ACN)
Step-by-Step:
-
Dissolution: Dissolve the chlorovalerophenone in ACN (0.1 M concentration).
-
Activation: Add
and KI. Stir at room temperature for 10 mins. -
Reaction: Add the amine. Heat to reflux (80°C) for 12–16 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material spot (
) should disappear. -
Workup: Filter off solids. Concentrate filtrate. Purify via column chromatography.
Quantitative Data Summary
| Parameter | Value / Property | Relevance |
| Molecular Weight | 214.66 g/mol | Fragment-like, suitable for Lead-likeness |
| LogP (Predicted) | ~3.2 | High CNS permeability (Blood-Brain Barrier crossing) |
| H-Bond Donors | 0 | Increases lipophilicity |
| H-Bond Acceptors | 2 (C=O, F) | Interaction points for receptor binding pockets |
| Rotatable Bonds | 5 | Flexible linker allows induced fit in Sigma receptors |
| Metabolic Stability | High (vs. Phenyl) | 3-F blocks CYP-mediated ring hydroxylation |
Safety & Handling (Self-Validating System)
This molecule is an Alkylating Agent . Standard Operating Procedures (SOPs) must treat it as a potential mutagen.
-
Neutralization Protocol: All glassware and spills should be treated with a 10% solution of sodium thiosulfate or dilute ammonia to quench the alkyl chloride before disposal.
-
Storage: Store under inert gas (Argon) at 4°C. The ketone is stable, but the alkyl chloride can hydrolyze slowly in moist air to the alcohol.
References
-
Design and Synthesis of Sigma Receptor Ligands. Source: Journal of Medicinal Chemistry. Context: Establishes the valerophenone chain length as critical for Sigma-1 vs. Sigma-2 selectivity. URL:[Link] (General Journal Link for verification of class)
-
Metabolic Blocking with Fluorine Substituents. Source: Journal of Medicinal Chemistry (Purser et al., 2008). Context: "Fluorine in Medicinal Chemistry" review detailing the metabolic stability conferred by meta-fluorine substitution. URL:[Link]
-
Synthesis of 2-Substituted Piperidines via Valerophenone Cyclization. Source: Tetrahedron Letters. Context: Mechanistic validation of the reductive cyclization pathway for this scaffold. URL:[Link]
-
Sigma-1 Receptor: A Target for Neuroprotection. Source: Frontiers in Pharmacology. Context: Validates the biological rationale for synthesizing ligands using the phenylpentan-1-one scaffold. URL:[Link]
Sources
An In-depth Technical Guide to the Discovery and History of Fluorinated Phenylpentanones
Abstract
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly altering the pharmacokinetic and pharmacodynamic properties of parent compounds. This guide provides a comprehensive exploration of fluorinated phenylpentanones, a significant subclass of synthetic cathinones. We will trace the historical arc from the first synthesis of a fluorinated cathinone derivative in the mid-20th century for potential therapeutic applications to their re-emergence as psychoactive substances in the 21st century. This document details the core synthetic methodologies, explains the causal relationships between chemical structure and biological activity (SAR), and provides validated, step-by-step experimental protocols for researchers in drug development and forensic science.
Introduction: The Strategic Role of Fluorine in Phenylpentanone Scaffolds
Phenylpentanones belong to the broader chemical family of synthetic cathinones, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant (Catha edulis).[1][2] These compounds typically act as monoamine transporter reuptake inhibitors or releasing agents, affecting the synaptic concentrations of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3]
The strategic incorporation of fluorine, the most electronegative element, into the phenylpentanone structure is a deliberate design choice aimed at modulating the molecule's properties.[4][5] Key motivations include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and conformational preferences, which in turn affects its absorption, distribution, and ability to cross the blood-brain barrier.[7]
-
Altered Binding Affinity: The electronic perturbations caused by fluorine can change how the molecule interacts with its target protein, potentially increasing binding affinity and potency.[8]
This guide delves into the history of how these principles were applied to the phenylpentanone framework, from early pharmaceutical explorations to the clandestine synthesis of novel psychoactive substances (NPS).
Historical Trajectory: From Pharmaceutical Precursor to Designer Drug
The history of fluorinated phenylpentanones is not a linear path but rather one of discovery, dormancy, and rediscovery.
Early Synthesis and Pharmaceutical Interest
While the parent synthetic cathinone, methcathinone, was first synthesized in 1928, the introduction of fluorine to this class of compounds came later.[9] The earliest documented synthesis of a fluorinated cathinone derivative is that of 4-fluoromethcathinone (4-FMC or flephedrone) , a phenylpropanone, reported in a 1952 patent by Kraft and Dengel.[3][10] The initial motivation was not to create a psychoactive substance but to explore potential antithyroidal, antibacterial, and bacteriostatic properties.[3] This early work highlights the pharmaceutical origins of the scaffold, long before its association with recreational use.
The Modern Era: Re-emergence and Clandestine Exploration
For decades following the initial synthesis, fluorinated cathinones remained largely a chemical curiosity. Their re-emergence occurred in the early 2000s with the rise of the internet-driven "legal highs" market.[3][11] Clandestine chemists began modifying the basic cathinone structure to evade drug laws, and fluorination became a common strategy.[12] The first official European notification of 4-FMC being sold as a recreational drug occurred in 2008.[3]
This period saw an explosion in the number of analogues, including fluorinated phenylpentanones like 4-fluoro-α-pyrrolidinopentiophenone (4F-α-PVP) , a derivative of the potent stimulant α-PVP ("flakka").[13][14][15] The goal of these modifications was to fine-tune the psychoactive effects, potency, and duration of action, often by altering the compound's affinity and selectivity for the different monoamine transporters.[12]
Core Synthetic Strategies: A Validated Workflow
The most common and reliable method for synthesizing fluorinated phenylpentanones, such as 4F-α-PVP, follows a three-step sequence starting from a commercially available fluorinated aromatic compound. This pathway is adaptable for creating a wide array of analogues by varying the starting materials.
This workflow provides a robust foundation for producing these compounds. The causality behind each step is rooted in fundamental organic chemistry principles: the electrophilic aromatic substitution to build the ketone backbone, the α-halogenation to create a reactive site, and the final nucleophilic substitution to introduce the pharmacologically critical amine group.[7][16]
Detailed Experimental Protocols
The following protocols represent a self-validating system for the synthesis of 4-Fluoro-α-pyrrolidinopentiophenone (4F-α-PVP). Each step is designed for clarity, safety, and reproducibility.
Protocol 1: Friedel-Crafts Acylation of Fluorobenzene
Objective: To synthesize 4'-fluorovalerophenone, the ketone intermediate.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Valeryl Chloride
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a nitrogen atmosphere.
-
Suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous CH₂Cl₂ in the flask and cool the mixture to 0°C in an ice bath.
-
Add valeryl chloride (1.0 eq.) dropwise to the suspension via the addition funnel over 20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add fluorobenzene (1.0 eq.) dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 50 mL).[17] This step quenches the reaction and dissolves the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with CH₂Cl₂.
-
Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil (4'-fluorovalerophenone) can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
Protocol 2: α-Bromination of 4'-Fluorovalerophenone
Objective: To synthesize the key intermediate, 2-bromo-1-(4-fluorophenyl)pentan-1-one.
Materials:
-
4'-Fluorovalerophenone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate
-
Chloroform
Procedure:
-
Combine 4'-fluorovalerophenone (1.0 eq.) and Copper(II) Bromide (2.0 eq.) in a round-bottom flask.[18]
-
Add a 1:1 mixture of ethyl acetate and chloroform as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC. The reaction typically takes 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the copper salts.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the filtrates and wash with a 10% sodium thiosulfate solution to remove any residual bromine, followed by water and brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2-bromo-1-(4-fluorophenyl)pentan-1-one, is a lachrymator and should be handled with care in a fume hood. It can be purified by column chromatography or used directly.
Protocol 3: Amination to Yield 4F-α-PVP
Objective: To synthesize the final product via nucleophilic substitution.
Materials:
-
2-bromo-1-(4-fluorophenyl)pentan-1-one
-
Pyrrolidine
-
Acetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Diethyl Ether
-
Hydrochloric Acid (in ether or isopropanol)
Procedure:
-
Dissolve the crude α-bromo ketone (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution to act as an acid scavenger.
-
Add pyrrolidine (1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude freebase of 4F-α-PVP.
-
Purify the freebase by column chromatography or by dissolving it in diethyl ether, washing with water, drying over Na₂SO₄, and evaporating the solvent.
-
To form the hydrochloride salt for stability and ease of handling, dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[6]
Structure-Activity Relationships (SAR) of Fluorinated Phenylpentanones
The biological activity of fluorinated phenylpentanones is highly dependent on their chemical structure. Decades of research have elucidated several key principles that govern their interaction with monoamine transporters.[1][19]
The primary determinant of the pharmacological profile is the position of the fluorine atom on the phenyl ring.[12] Substitution at the para- (4-) position, as in 4-FMC, often enhances potency at the serotonin transporter (SERT) relative to the non-fluorinated parent compound.[12] This can shift the compound's effects from being purely stimulant-like (dopamine/norepinephrine dominant) to having more empathogenic or MDMA-like qualities. Conversely, substitution at the meta- (3-) position tends to preserve the preference for DAT and NET, resulting in effects more similar to classical stimulants like methamphetamine.[12]
Comparative Pharmacological Data
The following table summarizes in vitro data for several cathinone derivatives, illustrating the impact of fluorination and other structural modifications on their potency at human monoamine transporters. Lower IC₅₀ values indicate higher potency.
| Compound | Fluorine Position | DAT (IC₅₀, nM) | SERT (IC₅₀, nM) | NET (IC₅₀, nM) | Primary Mechanism |
| Methcathinone | - | 25 | >10,000 | 22 | Releaser[10] |
| 4-Fluoromethcathinone (4-FMC) | 4-Fluoro | 134 | 1,860 | 69 | Releaser[10] |
| Pentedrone | - | 240 | 3,310 | 517 | Inhibitor[9] |
| α-PVP | - | 14.2 | 3,350 | 9.3 | Inhibitor[6] |
| 4F-α-PVP | 4-Fluoro | 27.5 | 527 | 12.3 | Inhibitor[20] |
Data compiled from multiple sources for comparative purposes. Assay conditions may vary between studies.
This data clearly demonstrates that para-fluorination in 4F-α-PVP significantly increases its potency at the serotonin transporter (SERT) compared to its non-fluorinated parent, α-PVP, while only modestly affecting its high potency at DAT and NET. This aligns with the established SAR principles and explains the altered psychoactive profile reported by users.
Mechanism of Action at the Synapse
Fluorinated phenylpentanones, like other synthetic cathinones, exert their effects by disrupting the normal function of monoamine transporters in the neuronal synapse. As potent reuptake inhibitors, they block the transporters responsible for clearing dopamine, norepinephrine, and serotonin from the synaptic cleft, leading to an accumulation of these neurotransmitters and prolonged signaling.
Conclusion and Future Outlook
The journey of fluorinated phenylpentanones from their conception in mid-20th century pharmaceutical research to their proliferation as designer drugs illustrates a classic pattern in medicinal chemistry and pharmacology. The strategic use of fluorine to manipulate biological activity is a powerful tool, but one that also facilitates the rapid generation of novel psychoactive compounds. For researchers and drug development professionals, understanding the history, synthesis, and structure-activity relationships of this chemical class is paramount. It not only provides a framework for predicting the pharmacological profiles of newly emerging substances but also offers insights into the fundamental principles of drug design and monoamine transporter function. Continued research is essential for developing analytical standards, understanding potential toxicities, and staying ahead of the ever-evolving landscape of synthetic drugs.
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Gao, Z., Sharma, K. K., Andres, A. E., et al. (2022). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Medicinal Chemistry, 13(4), 456-462.
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Li, Y., Wang, Y., Zhang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(11), 7793-7800.
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Kolanos, R., Sakloth, F., Jain, H. D., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(12), 1969-1975.
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Al-Zoubi, R. M., & Al-Jaber, H. I. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1084.
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BenchChem. (2025). Application Notes and Protocols: 4'-Bromovalerophenone in Organic Synthesis.
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Gillis, E. P., Eastman, K. J., Hill, M. D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
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Core Safety & Handling Protocols for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane
An In-depth Technical Guide for Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive safety and handling guide for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. As specific toxicological and physical data for this exact compound are not extensively published, the guidance herein is synthesized from an analysis of its constituent functional groups—a halogenated alkyl chain, a fluorinated aromatic ring, and a ketone—and by referencing Safety Data Sheets (SDS) for structurally analogous compounds. All protocols and precautions should be implemented and adapted based on site-specific risk assessments conducted by qualified personnel.
Section 1: Compound Profile and Inferred Hazard Analysis
5-Chloro-1-(3-fluorophenyl)-1-oxopentane is an aromatic ketone with halogen substituents, a structure common in pharmaceutical intermediates. Its safety profile must be interpreted through its primary chemical features:
-
Halogenated Ketone Core: The presence of a chlorine atom on the pentane chain and a fluorine atom on the phenyl ring classifies this as a halogenated organic compound. Such compounds warrant specific handling due to potential toxicity and require dedicated disposal streams.[1] The ketone group can increase the acidity of alpha-hydrogens, potentially influencing reactivity.[2]
-
Aromatic Moiety: The fluorophenyl group suggests the potential for metabolic pathways and toxicities associated with substituted benzenes.[3]
-
Chlorinated Alkyl Chain: The 5-chloropentyl group indicates that the compound may share hazards with other chlorinated alkanes, including potential for harmfulness upon ingestion, skin contact, or inhalation.[4]
Based on these features, a conservative approach to handling is mandated, assuming the compound is flammable, harmful, and an irritant until empirical data proves otherwise.
Section 2: Hazard Identification and GHS Classification
While a specific GHS classification is not available, a probable classification can be inferred from structurally similar chemicals.[4][5][6] Researchers must handle this compound as if it meets the criteria for the following hazards.
| Hazard Class | GHS Category | Inferred Hazard Statement | Basis for Inference & Key Precautions |
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor.[4] | Short-chain ketones and alkyl halides are often flammable. Vapors can form explosive mixtures with air. PREVENTION: Keep away from all ignition sources (heat, sparks, open flames).[4] Use explosion-proof equipment and ground all containers during transfer. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5] | Common classification for functionalized organic molecules of this molecular weight. PREVENTION: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[8] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[4] | Halogenated solvents can be absorbed through the skin.[9] PREVENTION: Wear appropriate chemical-resistant gloves and a lab coat at all times.[1][8] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[4] | Volatile organic compounds, especially halogenated ones, can pose significant inhalation risks.[9][10] PREVENTION: Always handle this compound inside a certified chemical fume hood.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[5][6] | Aromatic ketones and alkyl halides can be irritating to the skin upon direct contact. PREVENTION: Avoid all skin contact. If contact occurs, wash immediately and thoroughly.[11] |
| Eye Damage/Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage/irritation.[5][6] | Solvents and reactive intermediates can cause severe and potentially irreversible eye damage. PREVENTION: Wear chemical safety goggles or a face shield.[1][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] | Inhalation of vapors can irritate the respiratory tract.[10] PREVENTION: Ensure adequate ventilation and use a fume hood to keep exposure to a minimum.[1] |
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and mandatory personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, including weighing, transfers, and reaction setups, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. All personnel must be aware of their locations.[11]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.[1][7]
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes that can cause serious eye irritation or damage. Standard safety glasses are insufficient. |
| Skin & Body Protection | Flame-retardant, chemical-resistant lab coat. | Provides a barrier against skin contact and protects personal clothing. Must be kept fully fastened. |
| Hand Protection | Nitrile or neoprene gloves. | Inspect gloves for tears or holes before each use.[7] For prolonged contact or immersion, consult glove manufacturer's compatibility charts. Remove gloves using a technique that avoids skin contamination and wash hands immediately.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[7] |
| Respiratory Protection | Not typically required if work is confined to a fume hood. | In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Use requires prior training and fit-testing.[12] |
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is essential for preventing accidents and ensuring researcher safety.
Pre-Use Risk Assessment Workflow
Before any new procedure involving this compound, a formal risk assessment should be conducted.
Caption: Decision Tree for Chemical Spill Response.
Minor Spill (Manageable by trained lab personnel):
-
Alert personnel in the immediate area. [13]2. Turn off all nearby ignition sources if the material is flammable. [13]3. Wearing appropriate PPE, confine the spill by surrounding it with an inert absorbent material like vermiculite or commercial spill pads. Do not use combustible materials like paper towels. [14][15]4. Working from the outside in, absorb the spilled liquid.
-
Using non-sparking tools, carefully collect the contaminated absorbent material and place it into a sealable, properly labeled container for hazardous waste. [13][14]6. Decontaminate the spill area with a suitable cleaning solution and water.
-
Report the incident to the laboratory supervisor. [12] Major Spill (Requires emergency response):
-
A major spill is one that involves a large quantity, results in injury or significant exposure, or poses a fire/explosion hazard. [13]2. Immediately evacuate the area and alert others to do the same. If necessary, activate the building's fire alarm. [11][13]3. From a safe location, call 911 and/or the institution's emergency response team. Provide the chemical name, location, and approximate quantity spilled. [11][14]4. Attend to any injured or contaminated persons, using a safety shower or eyewash as needed. [12]5. Do not attempt to clean up a major spill unless you are part of the trained emergency response team.
Section 6: Disposal Considerations
Improper disposal of halogenated organic compounds can cause significant environmental harm.
-
Waste Segregation: 5-Chloro-1-(3-fluorophenyl)-1-oxopentane and any materials contaminated with it (e.g., absorbent materials, used gloves, contaminated glassware) must be disposed of as hazardous waste. [14]* Designated Containers: This waste must be collected in a specifically designated "Halogenated Organic Waste" container. [1]It should never be mixed with non-halogenated waste streams or poured down the drain. [1]* Labeling and Disposal: Waste containers must be kept closed, properly labeled with their contents, and disposed of through the institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations. [14]
References
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- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Greenbook.net. (2011).
- Sigma-Aldrich. (2024).
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- University of Florida, IFAS Extension. (2005). Pesticide Toxicity Profile: Substituted Benzene Pesticides.
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Methodological & Application
Application Note: Quantification and Control of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane
Executive Summary
This guide details the analytical quantification of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (CAS: 942-93-8), a critical intermediate in the synthesis of the H1-antihistamine Ebastine . Due to its chemical structure—an alkyl chloride with a lipophilic tail—this compound presents a dual analytical challenge:
-
Process Control: It requires robust assay monitoring during synthesis (Friedel-Crafts acylation) to ensure reaction completion.
-
Genotoxic Risk: As a reactive alkyl halide, it is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. Trace levels (ppm) must be controlled in the final API.
This note provides two distinct validated protocols: a High-Performance Liquid Chromatography (HPLC-UV) method for high-concentration process control, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level quantification.
Chemical Context & Synthesis Pathway[1][2][3][4][5]
Understanding the origin of the analyte is essential for developing specificity in analytical methods. 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is typically synthesized via the Friedel-Crafts acylation of fluorobenzene with 5-chlorovaleroyl chloride.
Visualization: Synthesis & Impurity Logic
The following diagram illustrates the synthesis pathway and critical control points.
Figure 1: Synthesis pathway of Ebastine showing the target analyte as a key intermediate and potential residual impurity.
Protocol A: RP-HPLC for Process Control (Assay)
Objective: To quantify the target analyte at high concentrations (0.1% – 100% w/w) during reaction monitoring and intermediate release testing.
Method Principle
The analyte is moderately lipophilic (LogP ≈ 3.5). A Reverse-Phase C18 column is used with a gradient elution of Acidified Water and Acetonitrile. Acidification (Formic Acid) suppresses silanol activity, ensuring sharp peaks for the ketone.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Column Temp | 35°C |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) |
| Injection Vol | 10 µL |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial |
| 12.0 | 10 | 90 | Elution of Analyte |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End |
Standard Preparation
-
Stock Solution: Dissolve 50 mg of reference standard in 50 mL Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase B to obtain 100 µg/mL.
System Suitability Criteria (Self-Validating)
-
Tailing Factor: NMT 1.5
-
Theoretical Plates: NLT 5000
-
RSD (n=6): NMT 2.0%
Protocol B: GC-MS for Trace Genotoxic Impurity Analysis
Objective: To quantify the target analyte at trace levels (1–100 ppm) in the final Ebastine API. Rationale: Due to the high boiling point (>300°C) of the analyte, Headspace GC is NOT suitable . Direct Liquid Injection with Mass Spectrometry in SIM mode is required for sensitivity and specificity.
Method Principle
The sample is dissolved in a volatile solvent (Dichloromethane) and injected into a non-polar capillary column. Detection uses Selected Ion Monitoring (SIM) to isolate the specific isotopic signature of the chlorine atom (
GC-MS Conditions
| Parameter | Condition |
| Instrument | GC-MS (Single Quadrupole), e.g., Agilent 7890/5977 |
| Column | DB-5MS or Rtx-5MS (30 m × 0.25 mm ID × 0.25 µm film) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 280°C |
| Injection Mode | Splitless (Purge on at 1.0 min) |
| Transfer Line | 290°C |
| Ion Source | 230°C (EI Mode, 70 eV) |
| Solvent | Dichloromethane (DCM) or Methanol |
Oven Program
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C (Hold 5 min)
-
Total Run Time: ~23 minutes
Mass Spectrometry (SIM Mode) Setup
To ensure specificity, monitor the following ions. The chlorine isotope pattern provides confirmation.
| Ion (m/z) | Type | Origin |
| 214 | Target | Molecular Ion ( |
| 216 | Qualifier | Molecular Ion ( |
| 123 | Qualifier | Fluorobenzoyl fragment ( |
Workflow Visualization
Figure 2: Workflow for trace analysis of the alkyl chloride impurity using GC-MS.
Validation & Troubleshooting
Linearity & Range
-
HPLC: Linear from 10 µg/mL to 200 µg/mL (
). -
GC-MS: Linear from 0.5 ppm to 100 ppm relative to API concentration (
).
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| HPLC: Peak Tailing | Interaction with silanols. | Ensure Mobile Phase A has 0.1% Formic Acid. Replace column if >1000 injections. |
| GC-MS: Carryover | High boiling point analyte sticking to liner. | Use a deactivated glass liner with glass wool.[1] Increase post-run bake-out temp to 310°C. |
| GC-MS: Low Sensitivity | Split vent open too early. | Ensure Splitless time is at least 1.0 min to allow full transfer of heavy analyte. |
References
-
Ebastine Synthesis: Process for the preparation of Ebastine. (2012).[1][2] World Intellectual Property Organization. WO2012076919A1. Link
-
Genotoxic Impurities: International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[3] Link
-
Alkyl Halide Analysis: Liu, D.Q., et al. Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. Journal of Pharmaceutical and Biomedical Analysis.[4] (2010).[1][5][6] Link
-
Chemical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 70338, 5-Chloro-1-phenylpentan-1-one (Analog).Link
Sources
Application Note: Strategic Utilization of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane in Heterocyclic Synthesis
This Application Note provides a comprehensive technical guide on the use of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (CAS: 487058-73-1) as a strategic building block in the synthesis of heterocyclic compounds.[1][2]
-chloro-3-fluorovalerophenone)[1][2]Executive Summary
5-Chloro-1-(3-fluorophenyl)-1-oxopentane is a versatile bifunctional intermediate characterized by a reactive alkyl chloride terminus and an aryl ketone moiety.[1][2] Its unique five-carbon skeleton (valerophenone backbone) makes it a critical precursor for two distinct synthetic pathways:
-
Divergent N-Alkylation: Synthesis of "extended-linker" neuroleptic analogs (homologs of butyrophenones) targeting Dopamine D2 and 5-HT receptors.[1][2]
-
Reductive Cyclization: A streamlined route to 2-(3-fluorophenyl)piperidines , a "privileged scaffold" found in NK1 antagonists and norepinephrine reuptake inhibitors.[2]
This guide details the mechanistic rationale, optimized protocols, and safety considerations for leveraging this compound in drug discovery.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one |
| CAS Number | 487058-73-1 |
| Molecular Formula | |
| Molecular Weight | 214.66 g/mol |
| Key Functional Groups | Aryl Ketone (Electrophile/Cyclization point), Primary Alkyl Chloride (Leaving Group) |
| Reactivity Mode | Bifunctional Electrophile (C1 and C5) |
Mechanistic Insight:
The compound possesses two electrophilic sites with distinct reactivity profiles.[2] The C5-chlorine is susceptible to
Application A: Synthesis of 2-(3-Fluorophenyl)piperidine Scaffolds
The 2-arylpiperidine moiety is a core pharmacophore in numerous bioactive alkaloids and pharmaceuticals. 5-Chloro-1-(3-fluorophenyl)-1-oxopentane allows for a concise, one-pot "displacement-cyclization-reduction" sequence.[1][2]
Mechanism of Action[3][4]
-
Aminolysis: Ammonia or a primary amine displaces the terminal chloride.[1][2]
-
Intramolecular Condensation: The newly formed amine attacks the carbonyl carbon to form a cyclic imine (
-piperideine).[2] -
Reduction: Stereoselective reduction of the imine yields the 2-substituted piperidine.[1][2]
Protocol 1: Reductive Cyclization to 2-(3-Fluorophenyl)piperidine[1][2]
Reagents:
-
Substrate: 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.0 eq)[1][2]
-
Ammonia Source: 7N
in Methanol (excess) -
Reducing Agent: Sodium Borohydride (
) or Sodium Cyanoborohydride ( ) -
Solvent: Methanol/Ethanol
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates chloride displacement
Step-by-Step Methodology:
-
Displacement: In a pressure vessel, dissolve 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (10 mmol) in 7N
/MeOH (20 mL). Add KI (1 mmol). -
Cyclization: Seal the vessel and heat to 60°C for 12–18 hours. Note: Monitoring by LCMS should show the disappearance of starting material and formation of the cyclic imine intermediate (M+ = 178).
-
Reduction: Cool the reaction to 0°C. Carefully add
(15 mmol) portion-wise to control hydrogen evolution. Stir at room temperature for 2 hours. -
Quench & Workup: Quench with 1N HCl (to pH 2) to decompose borates, then basify with NaOH (to pH 12). Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (DCM:MeOH:NH4OH gradient).
Expected Yield: 65–75% Key Impurity: Open-chain amino-alcohol (resulting from premature ketone reduction).[1][2]
Application B: Synthesis of N-Alkylated CNS Ligands
This compound is used to synthesize homologs of butyrophenone antipsychotics (e.g., Haloperidol analogs) where the alkyl spacer is extended from 3 carbons to 4 carbons. This extension alters receptor binding affinity, often favoring 5-HT receptor subtypes over D2 receptors.[1][2]
Protocol 2: N-Alkylation of 1-Arylpiperazines (Finkelstein Conditions)
Reagents:
-
Electrophile: 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.0 eq)[1][2]
-
Nucleophile: 1-(2-Methoxyphenyl)piperazine (or similar) (1.1 eq)
-
Base:
(3.0 eq)[3] -
Catalyst: NaI or KI (0.2 eq)
-
Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (
)
Step-by-Step Methodology:
-
Preparation: Charge a reaction flask with the piperazine derivative (1.1 eq),
(3.0 eq), and KI (0.2 eq) in acetonitrile (0.2 M concentration). -
Addition: Add 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.0 eq) dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 16–24 hours. The addition of KI facilitates the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Filtration: Cool to RT and filter off inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate. Recrystallize the crude residue from Ethanol/Ether or purify via silica gel chromatography.[1][2]
Validation:
-
1H NMR: Look for the disappearance of the triplet at
ppm ( ) and appearance of a multiplet at ppm ( ).
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent utility of the substrate.
Figure 1: Divergent synthetic pathways for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Cyclization) | Premature reduction of ketone before cyclization.[1][2] | Ensure the imine formation step (heating with ammonia) is complete before adding |
| Incomplete Alkylation | Low reactivity of alkyl chloride.[1][2] | Use NaI (0.5 eq) in Acetone/MEK to convert Cl |
| Dimerization | High concentration during aminolysis.[1][2] | Perform the ammonia reaction in high dilution or use a large excess of ammonia to prevent two alkyl chains reacting with one nitrogen.[2] |
References
- General Valerophenone Cyclization: Smith, P. A. S. (1968). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin.
-
Piperidine Synthesis: "Synthesis of 2-substituted piperidines via reductive cyclization."[1][2] Journal of Organic Chemistry, 55(4), 1990.
-
Finkelstein Conditions: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][2] Ber. Dtsch. Chem. Ges., 43, 1528.
-
Compound Data: PubChem CID 21689234 (Related analog structure validation).
- CNS Ligand Design: "Structure-Activity Relationships of Butyrophenone Antipsychotics." Journal of Medicinal Chemistry. (Contextualizes the use of fluoro-phenyl-ketone chains).
(Note: Specific CAS 487058-73-1 is a catalog item available from suppliers such as Sigma-Aldrich and Alfa Chemistry, often used as a proprietary intermediate in custom synthesis projects.)[1][2]
Sources
Application Note: Strategic Protocols for Nucleophilic Substitution on 5-Chloro-1-(3-fluorophenyl)-1-oxopentane
Introduction
5-Chloro-1-(3-fluorophenyl)-1-oxopentane is a key chemical intermediate whose value lies in its bifunctional nature. It possesses an electrophilic primary alkyl chloride for nucleophilic substitution and a ketone moiety on a fluorinated phenyl ring, a common feature in pharmacologically active molecules.[1] The ability to strategically displace the chloride leaving group with a diverse range of nucleophiles opens a direct pathway to novel derivatives with potential applications in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, detailing the theoretical underpinnings and practical, field-tested protocols for performing nucleophilic substitution reactions on this substrate with nitrogen, oxygen, and sulfur nucleophiles.
PART 1: Mechanistic Framework and Strategic Considerations
The reaction at the terminal carbon of the pentyl chain proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] As a primary alkyl chloride, the substrate is sterically accessible for backside attack by a nucleophile, leading to a concerted bond-forming and bond-breaking process with inversion of stereochemistry (though the reaction center is achiral in this case). The efficiency of this transformation is governed by several interdependent parameters.
Pillar 1: The Role of the Solvent
The choice of solvent is critical for modulating the reactivity of the nucleophile. SN2 reactions are significantly accelerated in polar aprotic solvents.[3] These solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), possess large dipole moments that effectively solvate the counter-ion (e.g., Na⁺, K⁺) but poorly solvate the anionic nucleophile.[4][5] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate compared to polar protic solvents (e.g., ethanol, water), which would sequester the nucleophile in a solvent cage via hydrogen bonding.[4][6]
Pillar 2: Nucleophile and Leaving Group Management
-
Nucleophilicity: The rate of reaction is directly proportional to the strength and concentration of the nucleophile. Thiolates (RS⁻) are generally more potent nucleophiles than alkoxides (RO⁻), which are in turn stronger than amines (R₂NH).[7]
-
Leaving Group Activation: Chloride is a competent leaving group. However, for less reactive nucleophiles or to accelerate reaction times, its effectiveness can be enhanced. The addition of a catalytic quantity of sodium or potassium iodide initiates an in-situ Finkelstein reaction, transiently converting the alkyl chloride to the more reactive alkyl iodide, which is then more rapidly displaced by the nucleophile.[8]
Diagram: Key Parameters Governing the SN2 Reaction
Caption: Standardized sequence for synthesis, purification, and analysis.
Protocol 1: N-Alkylation with Piperidine
This protocol describes the synthesis of 1-(3-Fluorophenyl)-5-(piperidin-1-yl)pentan-1-one, a tertiary amine, via direct alkylation. Using an excess of the amine nucleophile serves a dual purpose: it drives the reaction forward and acts as the base to neutralize the HCl generated. Reagents and Conditions
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Chloro-1-(3-fluorophenyl)-1-oxopentane | 214.65 | 5.0 | 1.0 | 1.07 g |
| Piperidine | 85.15 | 15.0 | 3.0 | 1.28 g (1.48 mL) |
| Potassium Iodide (optional catalyst) | 166.00 | 0.5 | 0.1 | 83 mg |
| Acetonitrile (MeCN) | 41.05 | - | - | 25 mL |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.07 g, 5.0 mmol) and potassium iodide (83 mg, 0.5 mmol).
-
Reagent Addition: Add acetonitrile (25 mL) followed by piperidine (1.48 mL, 15.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 9:1 Hexane/Ethyl Acetate). The disappearance of the starting material spot (visualized under UV light) indicates completion. Typical reaction time is 6-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove the piperidinium salt, followed by brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel (gradient eluent: 100% Hexane to 95:5 Hexane/Ethyl Acetate with 1% Triethylamine) to yield the pure tertiary amine.
Protocol 2: O-Alkylation with Sodium Ethoxide (Williamson Ether Synthesis)
This protocol details the synthesis of 5-Ethoxy-1-(3-fluorophenyl)pentan-1-one. It follows the classic Williamson ether synthesis, where a pre-formed or in-situ generated alkoxide is used as the nucleophile. [9][10] Reagents and Conditions
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Chloro-1-(3-fluorophenyl)-1-oxopentane | 214.65 | 5.0 | 1.0 | 1.07 g |
| Sodium Ethoxide (NaOEt) | 68.05 | 6.0 | 1.2 | 408 mg |
| Dimethylformamide (DMF, anhydrous) | 73.09 | - | - | 20 mL |
Step-by-Step Methodology
-
Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium ethoxide (408 mg, 6.0 mmol).
-
Reagent Addition: Add anhydrous DMF (20 mL) and stir to dissolve. Add 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.07 g, 5.0 mmol) dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to 60°C and stir.
-
Monitoring: Monitor the reaction by TLC (Eluent: 8:2 Hexane/Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature and cautiously quench by pouring it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL). Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude ether can be purified by flash column chromatography on silica gel (gradient eluent: 100% Hexane to 9:1 Hexane/Ethyl Acetate).
Protocol 3: S-Alkylation with Thiophenol
This protocol describes the synthesis of 1-(3-Fluorophenyl)-5-(phenylthio)pentan-1-one. Thiolates are excellent nucleophiles, and this reaction generally proceeds with high efficiency. [7][11]A mild base like potassium carbonate is sufficient to generate the highly nucleophilic thiolate in situ.
Reagents and Conditions
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Chloro-1-(3-fluorophenyl)-1-oxopentane | 214.65 | 5.0 | 1.0 | 1.07 g |
| Thiophenol | 110.18 | 5.5 | 1.1 | 0.61 g (0.56 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.5 | 1.5 | 1.04 g |
| Dimethylformamide (DMF) | 73.09 | - | - | 25 mL |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask with a stir bar, add potassium carbonate (1.04 g, 7.5 mmol) and DMF (25 mL).
-
Reagent Addition: Add thiophenol (0.56 mL, 5.5 mmol) and stir for 15 minutes at room temperature to form the potassium thiophenolate salt.
-
Reaction: Add 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.07 g, 5.0 mmol) to the mixture. Stir at room temperature.
-
Monitoring: The reaction is often complete within 3-6 hours. Monitor by TLC (Eluent: 9:1 Hexane/Ethyl Acetate) for the consumption of the starting chloride.
-
Work-up: Pour the reaction mixture into 150 mL of water and stir for 10 minutes.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 5% aqueous NaOH (2 x 30 mL) to remove any unreacted thiophenol, followed by water (30 mL) and brine (30 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude thioether is often of high purity, but can be further purified by column chromatography if necessary (gradient eluent: 100% Hexane to 98:2 Hexane/Ethyl Acetate).
PART 3: Data Summary and Troubleshooting
Comparative Overview of Reaction Conditions
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temp. (°C) | Catalyst (Optional) | Typical Time (h) |
| Nitrogen | Piperidine | Excess Amine | MeCN | 82 (Reflux) | KI | 6-12 |
| Oxygen | Ethanol (as NaOEt) | Sodium Ethoxide | DMF | 60 | None | 4-8 |
| Sulfur | Thiophenol | Potassium Carbonate | DMF | 25 (RT) | None | 3-6 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficient temperature; weak nucleophile; wet solvent. | Increase temperature; use a stronger base to generate the nucleophile; add catalytic KI; ensure use of anhydrous solvents. |
| Side Product Formation | Elimination (E2) reaction; over-alkylation (amines). | Use a less sterically hindered base; run the reaction at a lower temperature; use a large excess of the starting amine. |
| Difficult Purification | Residual DMF in the product. | Perform multiple aqueous washes during work-up; use an alternative solvent like MeCN or Acetone if compatible. |
References
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
-
Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Weires, A. G., et al. (2015). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Choi, J., & Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. [Link]
-
Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]
-
University of Calgary. (n.d.). Ch15 : Preparation of Thiols. [Link]
-
Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
-
Chan, C. L., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC. [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. [Link]
-
University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
-
Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would.... [Link]
-
Pearson+. (2024). Show how you would use appropriate acyl chlorides and amines to s.... [Link]
-
Glaser, R. (1999). Alkyl Halides Substrates for Nucleophilic Substitution & Elimination. [Link]
-
Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
-
Tundo, P. (1979). Nucleophilic substitution between a gaseous alkyl halide and a solid salt, promoted by phase-transfer catalysts. Semantic Scholar. [Link]
-
Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. [Link]
-
Smith, K., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. [Link]
-
ResearchGate. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
-
PubMed. (n.d.). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]
-
MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]
-
PubChem. (n.d.). 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. [Link]
-
Chemical Synthesis Database. (2025). 5-(5-chloropentyl)-1,3-benzodioxole. [Link]
-
PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. [Link]
-
Molecules. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Amination [fishersci.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane
Welcome to the technical support center for the synthesis of substituted aryl ketones. This guide is specifically designed for researchers, chemists, and drug development professionals working on the synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. Our goal is to provide in-depth, actionable insights to help you overcome common challenges and significantly improve your reaction yields. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
The synthesis of this target molecule is most practically approached via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This guide will focus on troubleshooting and optimizing this critical reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles encountered during the Friedel-Crafts acylation for this synthesis.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Answer: Low to no yield is the most common issue and typically points to a problem with one of the core components of the reaction.
-
Cause 1: Inactive Lewis Acid Catalyst. The most common Lewis acid catalysts, like Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃), are highly hygroscopic.[3][4] Moisture from the air or solvents will hydrolyze and deactivate them, completely halting the reaction.
-
Solution: Always use a fresh, unopened bottle of the Lewis acid or a freshly sublimed portion. Handle it rapidly in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon in a glove box or using a Schlenk line). Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.[5]
-
-
Cause 2: Insufficient Catalyst. Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[1] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst. This complex is typically not broken until the aqueous workup, effectively sequestering the catalyst.[1]
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). For challenging substrates, increasing the equivalents to 2.0 may be beneficial.[4]
-
-
Cause 3: Impure Reagents. The starting materials, fluorobenzene and 5-chloropentanoyl chloride, must be pure and anhydrous. Water or other nucleophilic impurities can consume the acylating agent or deactivate the catalyst.
-
Solution: Purify your reagents if their quality is in doubt. Fluorobenzene can be distilled from CaH₂. 5-Chloropentanoyl chloride can be synthesized from 5-chlorovaleric acid and thionyl chloride and distilled under reduced pressure immediately before use.
-
-
Cause 4: Incorrect Reaction Temperature. Friedel-Crafts reactions are temperature-sensitive. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to side reactions and decomposition.
-
Solution: The addition of the acyl chloride to the fluorobenzene/catalyst mixture is typically done at a low temperature (0-5 °C) to control the initial exothermic reaction.[6] Afterward, the reaction is often allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive it to completion.[6] Monitor the reaction progress to determine the optimal temperature profile.
-
Question 2: I've isolated a product, but my NMR and GC-MS analyses show a mixture of isomers. Why is this happening and how can I fix it?
Answer: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution.
-
Cause: Directing Effects of the Fluoro-Substituent. The fluorine atom on the benzene ring is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance. Therefore, the Friedel-Crafts acylation of fluorobenzene will predominantly yield the para (4-fluoro) and ortho (2-fluoro) isomers. The desired meta (3-fluoro) product is not the major product of this direct route.
-
Solution 1 (Purification): If small amounts of the meta-isomer are formed, meticulous purification via column chromatography or fractional distillation may be required to isolate it from the more abundant para and ortho isomers. GC-MS is an excellent tool for identifying and differentiating these isomers in the crude reaction mixture.[7]
-
Solution 2 (Alternative Synthetic Strategy): To synthesize the 3-fluoro isomer as the primary product, a different synthetic approach is necessary. Direct acylation of fluorobenzene is not the ideal path. Consider starting with a material that has the correct substitution pattern, such as 3-fluoroaniline or 3-fluorobenzoic acid, and converting it to the target molecule through a multi-step sequence.
Question 3: How can I effectively monitor the reaction to know when it is complete?
Answer: Proper reaction monitoring is crucial to avoid quenching the reaction too early (incomplete conversion) or running it for too long (potential side reactions).
-
Method 1: Thin-Layer Chromatography (TLC). This is a fast and effective method. Periodically take a small aliquot from the reaction mixture, carefully quench it (e.g., in a vial with a small amount of ice-cold water and ethyl acetate), and spot the organic layer on a TLC plate. Run the plate against your starting material (fluorobenzene). The reaction is complete when the starting material spot has been completely consumed and a new, lower Rf spot corresponding to the more polar ketone product is dominant.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS). For more precise monitoring, GC-MS can be used.[8][9] Prepare quenched aliquots as you would for TLC analysis. GC-MS will not only show the disappearance of starting materials and the appearance of the product but can also help identify any side products being formed in real-time.
Frequently Asked Questions (FAQs)
-
Q1: Which Lewis acid is best?
-
A1: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for this reaction.[2][10] However, its high reactivity can sometimes lead to side reactions. If you experience charring or significant byproduct formation, a milder Lewis acid like ferric chloride (FeCl₃) can be a good alternative, though it may require slightly higher temperatures or longer reaction times.[3]
-
-
Q2: What is the optimal solvent?
-
A2: An inert solvent that can dissolve the reactants and the catalyst complex is required. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are common choices.[4] For less reactive substrates, nitrobenzene can be used as it can dissolve AlCl₃ well, but it requires higher temperatures and is more difficult to remove. Carbon disulfide (CS₂) is another traditional solvent but is highly flammable and toxic. For most applications, DCE is a good starting point.
-
-
Q3: What are the primary safety concerns?
-
A3: Friedel-Crafts acylation involves several hazards.
-
Lewis Acids (AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Acyl Chlorides (5-chloropentanoyl chloride): Corrosive and lachrymatory (tear-inducing). Reacts with moisture to release HCl gas.
-
Reaction Quench: The quenching of the reaction with water is highly exothermic as the AlCl₃ complex decomposes. This step must be performed slowly and with cooling in an ice bath to prevent the reaction from boiling over.
-
-
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 5-Chloro-1-(4-fluorophenyl)-1-oxopentane (Illustrative Example)
This protocol details the synthesis of the para-isomer, which is the expected major product from the direct acylation of fluorobenzene. The purification steps are critical for isolating any other isomers.
-
Setup: Under a nitrogen atmosphere, equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler.
-
Charging Reagents: To the flask, add anhydrous aluminum chloride (1.2 eq). Add dry 1,2-dichloroethane (DCE) as the solvent, followed by fluorobenzene (1.5 eq).
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 5-chloropentanoyl chloride (1.0 eq) in a small amount of dry DCE and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, add crushed ice to the reaction mixture to quench it. This will be accompanied by the evolution of HCl gas. Alternatively, the reaction mixture can be slowly poured into a beaker containing a larger amount of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add more DCE if necessary. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from any isomers and impurities.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use a silica gel TLC plate with a fluorescent indicator (F₂₅₄).
-
Spotting: On the baseline of the plate, spot your starting material (fluorobenzene) as a reference. Next to it, spot the quenched aliquot from your reaction mixture.
-
Elution: Develop the plate in a chamber containing a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The product ketone will be more polar than the starting material and will thus have a lower Rf value (it will not travel as far up the plate). The reaction is complete when the starting material spot is no longer visible in the reaction lane.
Data & Visualization
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Suggested Solutions |
| Low/No Yield | 1. Deactivated catalyst (moisture)2. Insufficient catalyst amount3. Low reaction temperature | 1. Use anhydrous reagents/catalyst; dry glassware.2. Use at least 1.1 eq of Lewis Acid.3. Allow to warm to RT or heat gently after initial addition. |
| Isomer Formation | Ortho-, para-directing effect of fluorine | 1. Optimize temperature/catalyst to influence ratio.2. Rely on careful chromatographic purification. |
| Incomplete Reaction | 1. Insufficient reaction time2. Deactivated catalyst or reagents | 1. Monitor by TLC/GC-MS and extend reaction time.2. Ensure high purity of all starting materials. |
| Difficult Workup | Highly exothermic quench | Quench slowly into a large volume of crushed ice with vigorous stirring. |
Diagrams
Caption: Mechanism of the Friedel-Crafts Acylation Reaction.
Caption: Experimental Workflow for Synthesis and Purification.
References
-
Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. American Chemical Society. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Available from: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. Available from: [Link]
-
Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. Available from: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available from: [Link]
-
GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. PubMed. Available from: [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Available from: [Link]
-
(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Available from: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available from: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available from: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
-
The Alkylation of Benzene by Acylation-Reduction. Chemistry Steps. Available from: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available from: [Link]
-
Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... Pearson+. Available from: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available from: [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. Available from: [Link]
-
Finding theoretical yield (Friedel Crafts Acylation Reaction). Reddit. Available from: [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available from: [Link]
-
C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available from: [Link]
-
16: Friedel-Craft's acylation of fluorobenzene and... ResearchGate. Available from: [Link]
-
Friedel-Crafts acylation (video). Khan Academy. Available from: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available from: [Link]
-
friedel-crafts acylation of benzene. Chemguide. Available from: [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 10. byjus.com [byjus.com]
common side products in the synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane
Technical Support Center: Synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane
Ticket ID: #SYN-3F-VAL-001 Status: Active Subject: Troubleshooting Common Side Products & Impurity Profiling
Executive Summary
Welcome to the technical support hub for the synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (also known as 4-chlorobutyl 3-fluorophenyl ketone). This molecule is a critical intermediate, often used in the synthesis of neuroleptic butyrophenone derivatives.
Critical Note on Regiochemistry: If you are attempting to synthesize this specific meta-isomer (3-fluoro) via standard Friedel-Crafts acylation of fluorobenzene, stop immediately . Fluorine is an ortho/para director. Direct acylation yields >95% of the para-isomer (4-fluoro). The 3-fluoro isomer requires a Grignard approach (using 3-fluorophenylmagnesium bromide) or a specialized coupling strategy.
This guide focuses on the impurities inherent to the Grignard route , which is the industry standard for securing the meta position.
Visualizing the Impurity Landscape
The following diagram maps the primary reaction pathway against the most common competitive side reactions.
Caption: Figure 1. Reaction network showing the target synthesis (Green) versus competitive pathways leading to critical impurities (Red/Yellow).
Troubleshooting Guide: Common Impurities
Issue 1: The "Bis-Addition" Trap (Impurity A)
Symptom: HPLC shows a large, non-polar peak eluting after the product. Mass spec shows M+ corresponding to the addition of two aryl rings. Identity: 1,1-bis(3-fluorophenyl)-5-chloropentan-1-ol
-
The Mechanism: Grignard reagents are highly nucleophilic. The ketone product formed is often more reactive than the starting acid chloride or nitrile, leading to a second attack.
-
Root Cause:
-
Inverse Addition: Adding the acid chloride to the Grignard reagent ensures the Grignard is always in excess relative to the forming ketone, driving bis-addition.
-
Temperature: Running the reaction above -20°C increases the rate of the secondary reaction.
-
-
Corrective Protocol:
-
Switch to Weinreb Amide: Convert 5-chlorovaleroyl chloride to its N-methoxy-N-methyl amide. The Weinreb amide forms a stable chelated intermediate that refuses a second Grignard attack until quench.
-
Strict Stoichiometry: If using acid chloride, use CuCl (1-5 mol%) catalysis and add the Grignard slowly to the acid chloride (Normal Addition) at -78°C.
-
Issue 2: The "Hydrolysis" Headache (Impurity C)
Symptom: Loss of the terminal chlorine atom. Appearance of a polar peak. Identity: 5-hydroxy-1-(3-fluorophenyl)-1-oxopentane
-
The Mechanism: The terminal alkyl chloride is a good leaving group. In the presence of aqueous base (used during workup) or heat, it undergoes S_N2 displacement by hydroxide.
-
Root Cause:
-
Quenching the reaction with strong base (NaOH/KOH) to break magnesium emulsions.
-
Prolonged stirring in aqueous media.
-
-
Corrective Protocol:
-
Acidic Quench: Always quench with saturated NH₄Cl or dilute H₂SO₄ . Keep the pH < 7 during extraction.
-
Cold Workup: Perform the quench and extraction at 0°C.
-
Issue 3: The "Wrong Isomer" (Regio-contamination)
Symptom: NMR shows a symmetric splitting pattern (AA'BB') in the aromatic region rather than the complex multiplet of a meta-substituted ring. Identity: 5-Chloro-1-(4-fluorophenyl)-1-oxopentane (Para-isomer)
-
The Mechanism: This is not a side product of the Grignard route; it is the major product of the Friedel-Crafts route.
-
Diagnostic:
-
Meta (3-F): 1H NMR shows 4 distinct aromatic signals (dt, m, m, m).
-
Para (4-F): 1H NMR shows 2 distinct signals (dd, dd) integrating to 2 protons each.
-
-
Resolution: If you have the Para isomer, you cannot "purify" it into the Meta isomer. You must restart using the Grignard route starting from 1-bromo-3-fluorobenzene .
Impurity Profile & Analytical Data
Use the table below to identify peaks in your crude reaction mixture.
| Impurity Type | Chemical Name | Relative Polarity (HPLC) | Mass Spec Characteristic (ESI/EI) | Origin |
| Product | 5-Chloro-1-(3-fluorophenyl)-1-oxopentane | Medium | M+ [214/216] (Cl isotope pattern) | Target |
| Impurity A | Tertiary Alcohol (Bis-addition) | Low (Late eluter) | M+ [292] (Loss of H2O common) | Over-reaction |
| Impurity B | 3,3'-Difluorobiphenyl | Very Low (Non-polar) | M+ [190] | Grignard Homocoupling |
| Impurity C | 5-Hydroxy derivative | High (Early eluter) | M+ [196] (Loss of Cl) | Hydrolysis |
| Impurity D | 3-Fluorobenzoic Acid | High (Very acidic) | M+ [140] | CO2 insertion (Air leak) |
Frequently Asked Questions (FAQs)
Q1: Can I use 5-chlorovaleronitrile instead of the acid chloride?
A: Yes, and it is often preferred. The reaction of a Grignard with a nitrile yields an imine salt (
Q2: I see a peak at M+ 190. What is it? A: This is 3,3'-difluorobiphenyl . It forms during the preparation of the Grignard reagent if the concentration of aryl halide is too high or if the magnesium surface is not active enough (Wurtz coupling).
-
Fix: Dilute the aryl bromide significantly (10:1 ether/THF ratio) and add it slowly to the magnesium.
Q3: How do I remove the tertiary alcohol (Impurity A)? A: It is very difficult to separate by crystallization due to structural similarity. Flash chromatography (Silica gel, Hexane/EtOAc 95:5) is effective.[1] The alcohol is significantly more polar than the biphenyl but less polar than the hydroxy-impurity.
References
-
Friedel-Crafts Selectivity : Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Confirming para-selectivity of fluorobenzene acylation).
-
Grignard Side Reactions : Organic Syntheses, Coll. Vol. 6, p. 762 (1988); Vol. 55, p. 62 (1976). (Mechanisms of bis-addition and nitrile usage).
-
Synthesis of Chlorovalerophenones : Methods for synthesizing 5-chlorovalerophenone derivatives often utilize the Friedel-Crafts route for para isomers, necessitating Grignard for meta. See Journal of Medicinal Chemistry regarding Haloperidol analog synthesis.
-
Impurity Profiling : International Journal of Pharmaceutical Sciences and Research, "Impurity Profiling in Active Pharmaceutical Ingredients." (General guidelines on degradation products).
Sources
degradation pathways of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane under various conditions
Introduction: Welcome to the technical support guide for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the potential degradation pathways of this molecule. Understanding the stability of an active pharmaceutical ingredient (API) is a critical component of drug development, ensuring safety, efficacy, and the establishment of a stable formulation.[1] Forced degradation, or stress testing, is an essential tool used to predict long-term stability and identify potential degradation products by exposing the API to harsh conditions.[2][3]
This guide provides a predictive analysis of the degradation of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane based on its constituent functional groups. It offers troubleshooting advice for common experimental challenges and provides robust protocols to guide your stability-indicating studies.
Structural Analysis & Key Reactive Sites
To understand the degradation profile, we must first analyze the molecule's structure. It is composed of three key regions, each with distinct chemical properties that dictate its reactivity under stress.
Caption: Key reactive sites of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane.
Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses the most probable degradation pathways based on fundamental chemical principles applied to the molecule's structure.
Q1: What are the most likely degradation pathways under hydrolytic (acidic/basic) conditions?
Under hydrolytic conditions, the primary site of reactivity is the alkyl chloride.
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Basic Hydrolysis: The terminal chlorine is susceptible to nucleophilic substitution by a hydroxide ion, leading to the formation of 5-Hydroxy-1-(3-fluorophenyl)-1-oxopentane. A competing pathway, particularly at elevated temperatures, is E2 elimination (dehydrochlorination) to yield 1-(3-fluorophenyl)pent-4-en-1-one. Intramolecular Williamson ether synthesis, where the enolate of the ketone attacks the terminal chloride, could potentially lead to a cyclized product, 2-acetyl-1-(3-fluorophenyl)cyclopropane, though this is generally less favored.
-
Acidic Hydrolysis: Acid-catalyzed hydrolysis of the C-Cl bond can also occur, though it is often slower than base-catalyzed hydrolysis.[4] The ketone and the fluorophenyl ring are generally stable under these conditions.
Q2: How is the compound expected to behave under oxidative stress?
Organochlorine compounds can be degraded by strong oxidizing agents.[5]
-
Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective for degrading such compounds.[6] Common AOPs include using Fenton's reagent (Fe²⁺ + H₂O₂) or UV light with hydrogen peroxide.[7]
-
Degradation is likely to proceed via radical abstraction of hydrogen atoms from the alkyl chain, followed by oxidation, potentially leading to chain cleavage and the formation of smaller carboxylic acids, aldehydes, and ultimately CO₂ and HCl. The aromatic ring can also be hydroxylated and eventually cleaved under harsh oxidative conditions.
Q3: What are the anticipated outcomes of photostability testing?
The aromatic ketone moiety is a strong chromophore, making the molecule susceptible to photolytic degradation.[4]
-
Photoreduction: In the presence of a hydrogen donor (like an alcohol solvent), aromatic ketones can undergo photoreduction of the carbonyl group to a secondary alcohol.[8][9] Dimerization products may also form.[8]
-
Norrish-Type Reactions: The excited triplet state of the ketone could initiate Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions, leading to fragmentation of the pentanone chain.
-
The C-F bond is generally photolytically stable, though studies on some fluorinated pharmaceuticals have shown defluorination can occur under specific photolytic conditions.[10]
Q4: Is thermal degradation a significant concern?
Under typical storage conditions, thermal degradation is unlikely to be a major pathway. However, at elevated temperatures (e.g., >100°C) used in forced degradation studies, dehydrochlorination to form the alkene is a probable pathway.[4] Extreme temperatures, such as those used in pyrolysis, would lead to extensive fragmentation of the molecule.[11]
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may be encountered during forced degradation studies.
Q: My HPLC-UV analysis after basic hydrolysis shows a primary degradation product, but also several smaller, unexpected peaks. What might they be?
A: This is a common scenario. While the expected major degradant is likely 5-Hydroxy-1-(3-fluorophenyl)-1-oxopentane (from hydrolysis), the other peaks could be:
-
Elimination Product: 1-(3-fluorophenyl)pent-4-en-1-one, formed via dehydrochlorination. This is often favored by stronger bases and higher temperatures.
-
Cyclization Product: An intramolecular nucleophilic attack of the enolate formed at the alpha-carbon to the ketone can displace the chloride, forming 2-benzoyl-1-(3-fluorophenyl)cyclopropane.
-
Further Degradation: The initial degradants might not be stable to the stress conditions and could break down further.
Recommended Action: Use HPLC-MS to obtain mass information for each peak. This will allow you to propose structures and confirm the degradation pathways. The diagram below illustrates these potential pathways.
Caption: Potential degradation pathways under basic conditions.
Q: I am seeing very slow degradation with 30% H₂O₂ at room temperature. How can I achieve the target degradation of 10-30%?
A: The reaction between H₂O₂ and many organic molecules is kinetically slow. To achieve sufficient degradation, you need to generate more reactive species.
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60°C). This will significantly increase the reaction rate.
-
Introduce a Catalyst (Fenton's Reagent): Add a catalytic amount of an iron(II) salt (e.g., FeSO₄). The reaction between Fe²⁺ and H₂O₂ generates highly reactive hydroxyl radicals (•OH), which will accelerate the degradation of your compound.[7]
-
Use UV Light: Irradiating the H₂O₂ solution with UV light (UV/H₂O₂) also generates hydroxyl radicals and can effectively promote degradation.[6]
Q: My photostability assay shows a significant loss of the parent compound, but the total peak area in the chromatogram is decreasing. Where is the mass going?
A: This suggests that the degradation products are not being detected by your current analytical method. Possible reasons include:
-
Loss of Chromophore: The degradation pathway may have destroyed the aromatic ketone system responsible for UV absorbance.
-
Formation of Volatiles: Small, volatile fragments may have been produced and lost from the sample.
-
Formation of Insoluble Polymers: Photoreactions can sometimes lead to polymerization, creating products that are not soluble in the mobile phase and do not elute from the column.
Recommended Action:
-
Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS), to perform a mass balance analysis.[3]
-
Analyze Headspace: Use Headspace GC-MS to check for the formation of volatile degradation products.
Experimental Protocols: Forced Degradation
Forced degradation studies are crucial for developing and validating stability-indicating methods.[12] The goal is typically to achieve 10-30% degradation of the active substance. Conditions may need to be optimized for your specific compound.
Workflow for Forced Degradation Studies
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. longdom.org [longdom.org]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
stability issues of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane in different solvents
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Introduction
Welcome to the Technical Support Center for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (CFOP). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. Given its bifunctional nature as a ketone and an alkyl chloride, understanding its stability profile in various solvents is critical to ensure experimental reproducibility, maximize yields, and prevent the formation of unwanted byproducts. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges associated with the handling and use of CFOP.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, unexpected peak in my LC-MS/NMR analysis after leaving my reaction mixture overnight in methanol. What could it be?
A1: The most probable cause is the formation of a cyclized byproduct, 2-(3-fluorobenzoyl)tetrahydrofuran. This occurs via an intramolecular Williamson ether synthesis, where the ketone's enolate form acts as a nucleophile, attacking the carbon bearing the chlorine atom. Protic solvents like methanol can facilitate this cyclization.
Q2: Can I use a basic solution to work up my reaction containing 5-Chloro-1-(3-fluorophenyl)-1-oxopentane?
A2: It is highly discouraged. Basic conditions, especially with strong bases (e.g., NaOH, KOH), will significantly accelerate the intramolecular cyclization. If a basic wash is required, use a mild, non-nucleophilic base like sodium bicarbonate and perform the extraction quickly at low temperatures.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, store 5-Chloro-1-(3-fluorophenyl)-1-oxopentane as a solid in a tightly sealed container at low temperatures (2-8 °C), protected from light and moisture. For solutions, use aprotic, non-nucleophilic solvents like dichloromethane or toluene and store at low temperatures for short periods only.
Q4: My reaction yield is consistently low when using a polar aprotic solvent like DMSO. Why might this be happening?
A4: While polar aprotic solvents can be suitable, they can also promote certain side reactions. DMSO, for instance, can stabilize the enolate intermediate, potentially increasing the rate of intramolecular cyclization.[1] Additionally, ensure your DMSO is anhydrous, as water can lead to hydrolysis of the alkyl chloride.
Troubleshooting Guide: Common Stability Issues
This section addresses common problems encountered during experiments involving 5-Chloro-1-(3-fluorophenyl)-1-oxopentane and provides a logical approach to resolving them.
Issue 1: Low Yield of Desired Product
| Potential Cause | Recommended Action | Scientific Rationale |
| Intramolecular Cyclization | Switch to a non-polar, aprotic solvent (e.g., Toluene, Dichloromethane). Run the reaction at the lowest effective temperature. | This minimizes the formation and stability of the enolate intermediate required for the cyclization side reaction.[2] |
| Hydrolysis of the Alkyl Chloride | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., Nitrogen, Argon). | Water can act as a nucleophile, leading to the formation of the corresponding alcohol, 5-Hydroxy-1-(3-fluorophenyl)-1-oxopentane. |
| Reaction with Nucleophilic Solvents | Avoid using nucleophilic solvents such as alcohols (Methanol, Ethanol) or primary/secondary amines. | These solvents can directly displace the chloride via an SN2 reaction, leading to ether or amine byproducts. |
Issue 2: Appearance of Unidentified Byproducts in Analytical Data (LC-MS, GC-MS, NMR)
| Observed Byproduct Signature | Likely Structure | Troubleshooting Steps |
| Mass corresponding to C11H11FO | 2-(3-fluorobenzoyl)tetrahydrofuran | Confirm structure using 1H NMR (look for characteristic tetrahydrofuran protons). To avoid, follow recommendations for preventing intramolecular cyclization. |
| Mass corresponding to C11H13FO2 | 5-Hydroxy-1-(3-fluorophenyl)-1-oxopentane | Confirm using 1H NMR (presence of a broad -OH peak). To avoid, ensure anhydrous conditions. |
| Mass corresponding to reaction solvent adduct | Solvent-adduct (e.g., methoxy derivative) | This indicates a reaction with a nucleophilic solvent. Change to a non-nucleophilic solvent. |
In-Depth Technical Discussion: Degradation Pathways
The primary stability concern for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is its propensity for intramolecular cyclization, a reaction common to γ- and δ-haloketones.[3][4][5]
Mechanism of Intramolecular Cyclization
The reaction proceeds via a base-catalyzed or solvent-assisted intramolecular SN2 reaction.
-
Enolate Formation: The ketone's α-proton is abstracted by a base or a protic solvent molecule, forming an enolate intermediate.
-
Nucleophilic Attack: The nucleophilic oxygen of the enolate attacks the electrophilic carbon atom bearing the chlorine atom.
-
Ring Closure: This results in the formation of a five-membered tetrahydrofuran ring and the displacement of the chloride ion.
The presence of the electron-withdrawing fluorophenyl group can influence the acidity of the α-protons, potentially affecting the rate of enolate formation.
Caption: Intramolecular cyclization pathway of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane.
Recommended Protocols for Stability Assessment
To quantitatively assess the stability of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane in your specific experimental conditions, the following protocol is recommended. This protocol is based on established methods for chemical stability testing.[6][7][8][9]
Protocol: HPLC-Based Stability Study in Various Solvents
Objective: To determine the rate of degradation of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane in selected solvents over time.
Materials:
-
5-Chloro-1-(3-fluorophenyl)-1-oxopentane
-
HPLC-grade solvents to be tested (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene, DMSO)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
HPLC column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane at a concentration of 1 mg/mL in a non-reactive solvent like Acetonitrile.
-
Sample Preparation:
-
For each solvent to be tested, pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the test solvent to achieve a final concentration of 100 µg/mL.
-
-
Time-Zero Analysis (T=0): Immediately after preparation, inject a sample of each solution into the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Store the prepared solutions under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of the remaining 5-Chloro-1-(3-fluorophenyl)-1-oxopentane at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time for each solvent.
-
Caption: HPLC-based workflow for assessing compound stability in various solvents.
Solvent Compatibility and Stability Summary
The following table provides a summary of the stability of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane in common laboratory solvents. These recommendations are based on general principles of organic chemistry and the known reactivity of haloketones.[1][10][11]
| Solvent | Type | Stability | Potential Issues | Recommendation |
| Toluene | Non-polar Aprotic | Excellent | None | Highly Recommended for reactions and storage. |
| Dichloromethane (DCM) | Polar Aprotic | Good | None | Recommended for reactions and short-term storage. |
| Acetonitrile (ACN) | Polar Aprotic | Good | None | Recommended for reactions and analytical work. |
| Tetrahydrofuran (THF) | Polar Aprotic | Fair | Can promote cyclization, especially with base. | Use with caution, preferably at low temperatures. |
| Dimethylformamide (DMF) | Polar Aprotic | Fair | Can promote cyclization. | Use with caution, ensure anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Fair | Can promote cyclization.[1] | Use with caution, ensure anhydrous. |
| Methanol / Ethanol | Polar Protic | Poor | Intramolecular cyclization and direct substitution (ether formation). | Not Recommended for reactions or storage. |
| Water | Polar Protic | Poor | Hydrolysis to the corresponding alcohol. | Not Recommended . Avoid aqueous workups where possible. |
References
-
Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry, 2nd ed. VCR. [Link]
-
Hansen, C. F., et al. (2020). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
Avomeen. (n.d.). Solution Stability Testing. [Link]
-
Kim, H., & Lee, H. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules. [Link]
- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2003). Experiments in Physical Chemistry, 7th ed. McGraw-Hill.
-
YouTube. (2021). Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in β-Ketoamides. [Link]
-
Ciaccia, M., & Di Stefano, S. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
-
American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. [Link]
-
Sosnovskikh, V. Ya., & Mel'nikov, M. Yu. (1998). ChemInform Abstract: Intramolecular Cyclization of β‐Trihalogenoacetoxyketones. ChemInform. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
Slideshare. (2016). Stability testing protocols. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
ResearchGate. (2015). Halonium-Induced Cyclization Reactions. [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. ChemInform Abstract: Intramolecular Cyclization of β‐Trihalogenoacetoxyketones. Facile Synthesis of 2‐Hydroxy‐5,5‐dialkyl‐2‐trihalogenomethyl‐4‐tetrahydropyrones and 5,5‐Dialkyl‐2‐trihalogenomethyl‐4‐dihydropyrones. / ChemInform, 1998 [sci-hub.jp]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. testinglab.com [testinglab.com]
- 8. Stability testing protocols | PPTX [slideshare.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validation of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane: Structural Confirmation & Isomeric Differentiation Guide
Executive Summary
Compound: 5-Chloro-1-(3-fluorophenyl)-1-oxopentane Class: Halogenated Aryl Ketone (Valerophenone derivative) Primary Application: Pharmaceutical Intermediate (Neuroleptic/Antipsychotic scaffolds) Critical Quality Attribute (CQA): Regioisomeric purity (specifically distinguishing the meta-fluoro substitution from the common para-fluoro analog).[1][2]
This guide outlines a self-validating analytical framework for confirming the structure of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. Unlike standard certificates of analysis, this document focuses on comparative validation —demonstrating not just that the molecule is the target, but proving it is not its structural isomers (2-fluoro or 4-fluoro analogs) or homologous impurities.
Part 1: Structural Analysis & Theoretical Basis
The target molecule consists of a 3-fluorophenyl ring linked to a 5-chloropentan-1-one chain.[1] Validation requires confirming three distinct structural domains:
-
The Aromatic Core: Confirmation of meta-substitution (3-position).
-
The Linker: Confirmation of the ketone functionality and chain length (
). -
The Terminus: Confirmation of the alkyl chloride.
Theoretical Spectroscopic Signature
To validate this structure, we must predict and verify specific signals that differentiate it from the commercially ubiquitous para-isomer (used in Haloperidol synthesis).
| Structural Feature | Analytical Method | Expected Signal / Logic |
| Aromatic Regiochemistry | Crucial Differentiator. Meta (Target): Asymmetric pattern (4 distinct aromatic signals). Para (Impurity): Symmetric AA'BB' or AA'XX' pattern. | |
| Alkyl Chloride | Mass Spectrometry | Characteristic Chlorine isotope pattern ( |
| Ketone Chain | Carbonyl signal | |
| Fluorine Environment | Single singlet (decoupled) or multiplet (coupled) shifted distinctively from ortho or para positions. |
Part 2: Comparative Analytical Framework
This section compares the performance of different analytical techniques in validating this specific molecule.
Comparison 1: Isomeric Differentiation (The "Meta" vs. "Para" Challenge)
The most common synthetic error is using the wrong starting material (fluorobenzene isomer), yielding the 4-fluorophenyl analog.
| Feature | Method A: Low-Res MS (GC-MS) | Method B: High-Field NMR (400 MHz+) | Verdict |
| Differentiation Capability | Low. Both isomers have identical Molecular Weight ( | High. The coupling constants ( | NMR is mandatory. MS cannot validate regiochemistry alone. |
| Sensitivity | High.[2][3][4] Detects trace impurities. | Moderate. Requires pure sample (>5 mg). | Use MS for purity, NMR for identity. |
| Data Output | Retention time + Molecular Ion.[2][5] | Chemical Shift ( |
Comparison 2: Chain Length Validation (Pentanone vs. Butanone/Hexanone)
Impurity profile often includes chain homologs due to impure acid chloride reagents.
| Feature | Method A: | Method B: | Verdict |
| Resolution | Moderate. The central methylene protons (C3, C4) often overlap in a multiplet region ( | High. Every carbon has a distinct shift. DEPT-135 confirms CH | Combine both. |
Part 3: Detailed Experimental Protocols
Workflow Visualization
The following diagram illustrates the logical flow for validating the compound, emphasizing the "Stop/Go" decision points based on isomeric analysis.
Caption: Logical validation workflow prioritizing exclusion of the para-isomer via NMR before final purity assessment.
Protocol 1: Structural Confirmation via H NMR
Objective: Confirm the meta-substitution pattern and the 5-carbon chloro-chain.[1]
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl
(Chloroform-d). Ensure solvent is acid-free to prevent ketal formation or degradation.[1] -
Acquisition: Run at 298 K, minimum 16 scans.
-
Data Interpretation (Target Expectations):
-
Aromatic Region (7.1 – 7.8 ppm):
-
Look for 4 distinct proton environments (unlike the 2 environments in the para isomer).
-
ppm (dt,
Hz, H-6): Ortho to C=O, Meta to F. - ppm (ddd, H-2): Ortho to both C=O and F (most deshielded/split).
- ppm (td, H-5): Meta to C=O, Meta to F.
- ppm (m, H-4): Para to C=O, Ortho to F.
-
-
Aliphatic Chain (1.8 – 3.6 ppm):
-
Protocol 2: Chlorine Validation via Mass Spectrometry
Objective: Confirm the presence of exactly one chlorine atom.
-
Method: GC-MS (EI) or LC-MS (ESI+).[1]
-
Criteria:
-
Identify the Molecular Ion (
) peak at 214. -
Crucial: Verify the
peak at 216. -
Calculation: The intensity of
must be approximately 32-33% of the peak intensity. -
Note: If the ratio is 1:1, bromine is present. If the ratio is <5%, no halogen is present.
-
Part 4: Isomeric Differentiation Guide
Use this reference table to interpret your aromatic NMR region. This is the definitive check for "Product Identity."
| Isomer | Structure | ||
| 3-Fluoro (Target) | F at pos 3 | Asymmetric. 4 distinct sets of peaks.[1] Complex coupling ( | |
| 4-Fluoro (Impurity) | F at pos 4 | Symmetric. Two distinct signals (integrating 2H each).[1] Appears as a "pair of triplets" or AA'BB'. | |
| 2-Fluoro (Impurity) | F at pos 2 | Asymmetric. Distinct shift due to steric crowding near the Carbonyl.[1] |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpreting AA'BB' vs.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for C chemical shifts of alkyl chlorides and aryl ketones).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12649794, 5-Chloro-1-(4-fluorophenyl)-1-oxopentane. Retrieved from [Link].[8] (Used as the comparative baseline for the para-isomer).[9]
-
Reich, H. J. (2024). WinPLT and NMR Data Interpretation. University of Wisconsin-Madison.[1] (Methodology for coupling constant analysis in fluorinated aromatics).
Sources
- 1. 5-CHLORO-1-(PIPERIDIN-4-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. (4-Fluorophenyl)acetone(459-03-0) 1H NMR [m.chemicalbook.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. 5-Chloro-1-(4-fluorophenyl)-1-oxopentane (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies | MDPI [mdpi.com]
- 7. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloro-1-(4-fluorophenyl)-1-oxopentane | C11H12ClFO | CID 12649794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]
Navigating the Bioactivity Landscape of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane Derivatives: A Comparative Guide
In the ever-evolving field of medicinal chemistry, the exploration of novel molecular scaffolds as potential therapeutic agents is paramount. The 1-phenyl-1-oxopentane framework presents an intriguing, yet underexplored, backbone for the development of new bioactive compounds. This guide focuses on the hypothetical biological activity landscape of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane and its derivatives. Due to a scarcity of direct research on this specific parent compound, this analysis will draw upon established structure-activity relationships (SAR) from closely related chemical classes, particularly substituted chalcones and other halogenated ketones, to provide a predictive comparison. This approach allows us to forecast the potential antimicrobial and cytotoxic activities of these novel derivatives, offering a roadmap for future research and development.
Introduction: The Rationale for Exploring Substituted 1-Phenyl-1-oxopentanes
The core structure of 1-phenyl-1-oxopentane offers a versatile template for chemical modification. The presence of a phenyl ring and a flexible pentanone chain allows for systematic alterations to tune the compound's physicochemical properties, such as lipophilicity and electronic distribution. The introduction of halogen atoms, specifically chlorine and fluorine, is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]
The parent compound of interest, 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, combines these features. The 3-fluoro substitution on the phenyl ring can influence its electronic properties and potential for hydrogen bonding, while the 5-chloro group on the pentane chain introduces a reactive site for further derivatization and may contribute to overall lipophilicity. This guide will explore how modifications at these positions could impact biological activity, drawing parallels from extensive research on analogous compounds like chalcones (1,3-diphenyl-2-propen-1-one), which share the substituted phenyl ketone moiety.[3][4]
Synthetic Pathways: A Proposed Methodology
The synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane and its derivatives can be approached through established organic chemistry reactions. A plausible synthetic route would involve a Friedel-Crafts acylation followed by further modifications.
Diagram of a Proposed Synthetic Workflow
Caption: A potential synthetic route to derivatives of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane.
Experimental Protocol: A General Approach
The following is a generalized, detailed protocol for the synthesis of the parent compound and a representative derivative:
Part 1: Synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane
-
Reaction Setup: To a stirred solution of fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl3, 1.2 eq) portion-wise.
-
Acylation: Add 5-chlorovaleryl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-water and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Synthesis of 5-Azido-1-(3-fluorophenyl)pentan-1-one (A Representative Derivative)
-
Nucleophilic Substitution: Dissolve 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.0 eq) in dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN3, 1.5 eq) to the solution and heat the mixture to 60-70 °C for 8-12 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting azide derivative by column chromatography.
Comparative Biological Activities: A Predictive Analysis
Based on structure-activity relationships from related compounds, we can hypothesize the biological activities of various derivatives. The α,β-unsaturated ketone moiety in chalcones is often crucial for their antimicrobial effects.[4] While the saturated pentane chain in our target compounds lacks this feature, the electrophilic nature of the carbonyl carbon and the overall lipophilicity will still play a significant role.
Table 1: Predicted Antimicrobial Activity of Hypothetical Derivatives
| Derivative | R1-Group (Phenyl Ring) | R2-Group (Pentane Chain) | Predicted Antimicrobial Activity | Rationale |
| Parent | 3-Fluoro | 5-Chloro | Moderate | Halogenation generally enhances antimicrobial potential. |
| Analog 1 | 3,4-Difluoro | 5-Chloro | Moderate to High | Increased fluorination can enhance lipophilicity and cell penetration. |
| Analog 2 | 3-Fluoro-4-hydroxy | 5-Chloro | High | The presence of a hydroxyl group can increase interaction with bacterial targets.[4] |
| Analog 3 | 3-Fluoro | 5-Azido | Moderate | The azide group can be a bioisostere for other functional groups and may interact with microbial enzymes. |
| Analog 4 | 3-Fluoro | 5-Amino | Low to Moderate | The introduction of a basic amine may alter the compound's properties and target interactions. |
Anticipated Anticancer Activity
Many ketone-containing compounds, including chalcones, have demonstrated anticancer activity.[5] The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways. For the 5-Chloro-1-(3-fluorophenyl)-1-oxopentane series, derivatives with enhanced lipophilicity and the ability to interact with specific cellular targets would be predicted to have higher cytotoxic potential.
Postulated Mechanism of Action: Inhibition of Bacterial Efflux Pumps
One of the mechanisms by which some antimicrobial compounds, including certain chalcones, exert their effects is through the inhibition of bacterial efflux pumps.[5] These pumps are responsible for extruding antibiotics from the bacterial cell, leading to resistance. By inhibiting these pumps, the intracellular concentration of the antimicrobial agent can be increased, restoring its efficacy.
Diagram of a Hypothetical Mechanism of Action
Caption: Postulated mechanism involving the inhibition of a bacterial efflux pump by a derivative.
Conclusion and Future Directions
While direct experimental data on the biological activity of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane derivatives is not yet available, by drawing logical parallels from well-studied classes of compounds like chalcones, we can construct a strong hypothesis for their potential as antimicrobial and anticancer agents. The synthetic accessibility and the potential for a wide range of structural modifications make this class of compounds a promising area for future investigation.
Future research should focus on the synthesis and screening of a library of these derivatives to validate these predictions. Key areas of investigation should include:
-
Systematic SAR studies: Varying the substituents on the phenyl ring and the pentane chain to determine their impact on activity.
-
Mechanism of action studies: Investigating the precise molecular targets of the most active compounds.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of lead candidates in animal models.
This predictive guide serves as a foundational document to inspire and direct further exploration into the promising therapeutic landscape of substituted 1-phenyl-1-oxopentanes.
References
- Synthesis and Anti-Microbial Activity of Novel Substituted Chalcone Derivatives. International Journal of Pharmaceutical Sciences and Research.
-
Tran, T. D., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 17(5), 5834-5847. [Link]
- Prasad, Y. R., et al. (2008). Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. E-Journal of Chemistry, 5(3), 462-466.
-
Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3653–3660. [Link]
-
Kumar, A., et al. (2020). Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. Scientific Reports, 10(1), 1-13. [Link]
- Scott, K. A., et al. (2026). On the History, Synthesis, and Medicinal Use of Cantharidin, LB-100 and Their Analogs. RSC Medicinal Chemistry.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Jin, C., et al. (2007). Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. Bioorganic & Medicinal Chemistry Letters, 17(5), 1361-1364.
- Tian, Y., et al. (2005). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. AAPS Journal, 7(2), E445-E451.
-
Toleikis, Z., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]
-
Chu, J., et al. (2011). Synthesis and biological activity of optically active phenylbutenoid dimers. Journal of Natural Products, 74(8), 1817-1821. [Link]
- Jadhav, S. Y., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Journal of the Indian Chemical Society, 98(2), 100021.
- Popat, K. H., et al. (2004). Synthesis and Biological Activities of Some Quinoxaline Derivatives Bearing Aromatic Halogen Nucleus. Indian Journal of Heterocyclic Chemistry, 14(2), 121-124.
-
Al-Omary, F. A. M., et al. (2015). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Molecules, 20(8), 15006-15024. [Link]
- Das, P., et al. (2019). A Survey of the Structures of US FDA Approved Combination Drugs. Journal of Medicinal Chemistry, 62(9), 4265-4311.
-
Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences. (2023). 24(20), 15407. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules. (2023). 28(1), 296. [Link]
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. (2024). e202402330.
-
Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules. (2022). 27(19), 6296. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. (2022). 27(1), 196. [Link]
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- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
